N-[3-(3-Hydroxypropoxy)phenyl]acetamide
Description
N-[3-(3-Hydroxypropoxy)phenyl]acetamide is an acetamide derivative characterized by a phenyl ring substituted at the meta position with a 3-hydroxypropoxy group (–O–CH₂CH₂CH₂OH). This structural motif confers both hydrophilic (via the hydroxyl group) and lipophilic (via the phenyl and acetamide moieties) properties, making it a versatile scaffold in medicinal chemistry and materials science. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related acetamide derivatives .
Properties
CAS No. |
666174-09-0 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-[3-(3-hydroxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H15NO3/c1-9(14)12-10-4-2-5-11(8-10)15-7-3-6-13/h2,4-5,8,13H,3,6-7H2,1H3,(H,12,14) |
InChI Key |
LSSPIXWLFLHEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Tosylate Intermediate
Procedure :
- Protection of 3-Hydroxypropanol :
Alkylation of 3-Acetamidophenol :
Deprotection :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tosylation | TsCl, pyridine, 0°C, 2h | 95 | 98.5 |
| Alkylation | K₂CO₃, DMF, 80°C | 88 | 97.2 |
| Deprotection | Pd/C, H₂, MeOH | 93 | 99.1 |
Epoxide Ring-Opening with 3-Acetamidophenol
Procedure :
- Epichlorohydrin Activation :
- Hydrolysis :
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Glycidyl Ether Formation | NaOH, EtOH, 50°C, 6h | 78 |
| Hydrolysis & Reduction | HCl/MeOH → NaIO₄/NaBH₄ | 65 |
Mitsunobu Reaction for Direct Etherification
Procedure :
- React 3-acetamidophenol with 3-hydroxypropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
- Advantage : Single-step synthesis without protecting groups.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24h, RT |
| Yield | 72% |
| Purity (NMR) | >98% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Tosylate Alkylation | High yield, scalable | Requires protection/deprotection |
| Epoxide Ring-Opening | Utilizes cheap reagents | Multi-step, moderate yield |
| Mitsunobu Reaction | Single-step, no protection | Costly reagents (DEAD, PPh₃) |
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.09 (s, 3H, CH₃CO), 3.45 (t, 2H, OCH₂), 3.72 (q, 2H, CH₂OH), 4.02 (t, 2H, ArOCH₂), 6.75–7.25 (m, 4H, Ar-H), 4.82 (br, 1H, OH).
- HPLC : Retention time = 6.8 min (C18 column, MeOH/H₂O = 70:30).
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Hydroxypropoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[3-(3-Hydroxypropoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[3-(3-Hydroxypropoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropoxy group may facilitate binding to active sites, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomerism
- N-{4-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide (): Differs in substituent position (para vs. meta) and the inclusion of a dibromocarbazole group.
- N-{4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide (): Contains a basic isopropylamino group in the propoxy chain, which may improve solubility in acidic environments and alter receptor binding kinetics .
Functional Group Modifications
- N-(3-Chloro-4-hydroxyphenyl)acetamide (): Replaces the hydroxypropoxy group with chloro and hydroxyl substituents.
- N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide (): Features an acetylated phenyl ring and an isopropyl-methylphenoxy group, which may confer greater metabolic stability due to reduced oxidative susceptibility .
Physicochemical Properties
Note: LogP values estimated using fragment-based methods; solubility categorized based on functional groups.
Key Research Findings and Trends
Substituent Position : Meta-substituted derivatives (e.g., target compound) often exhibit better bioavailability than para-substituted isomers due to reduced steric hindrance .
Functional Group Impact : Hydroxypropoxy groups enhance water solubility, while halogenation (e.g., bromine in ) increases membrane permeability .
Biological Specificity : Bulky substituents (e.g., carbazoles) improve target binding but reduce solubility, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
